molecular formula C13H17NO2S B1267651 N,N-diallyl-4-methylbenzenesulfonamide CAS No. 50487-72-4

N,N-diallyl-4-methylbenzenesulfonamide

Cat. No.: B1267651
CAS No.: 50487-72-4
M. Wt: 251.35 g/mol
InChI Key: OKXHMBXWZHCSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.35 g/mol . It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring, which is further substituted with a sulfonamide group. This compound is typically found as a colorless or white to yellow powder, crystals, or liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Scientific Research Applications

Polymer Chemistry

N,N-Diallyl-4-methylbenzenesulfonamide is extensively used in polymer chemistry due to its ability to act as a cross-linking agent. This property is crucial for:

  • Improving Thermal Stability: Enhances the heat resistance of polymers.
  • Mechanical Properties: Increases tensile strength and durability of polymeric materials.

Case Study:
In studies involving the synthesis of high-performance polymers, this compound has been shown to significantly improve the mechanical properties of epoxy resins and thermosetting plastics. The incorporation of this compound leads to materials that withstand higher temperatures and exhibit better structural integrity under stress.

Drug Development

The sulfonamide moiety has been historically significant in medicinal chemistry, particularly for its antibacterial properties. This compound is being investigated for:

  • Antitumor Activity: Preliminary studies suggest potential efficacy against various cancer cell lines due to its structural features that may interact with biological targets .
  • Antimicrobial Properties: Similar compounds have been shown to possess antibacterial and antifungal activities, paving the way for new therapeutic agents .

Research Findings:
A study highlighted the synthesis of small sulfonamide molecules mimicking known drug candidates, indicating that this compound could be a viable candidate for further exploration in drug design .

Material Science

In material science, this compound is utilized for developing advanced materials with enhanced properties:

  • High-performance Polymers: Its use in industrial applications includes the production of resins that require specific performance characteristics such as flexibility and resistance to chemicals.

Catalysis

This compound also serves as a ligand in transition metal-catalyzed reactions:

  • Catalytic Efficiency: It has been employed in ring-opening metathesis polymerization (ROMP), where it enhances the efficiency of ruthenium-based catalysts, allowing for the polymerization of low-strain cyclic compounds .

Mechanism of Action

The mechanism of action of N,N-diallyl-4-methylbenzenesulfonamide is primarily based on its ability to participate in various chemical reactions due to the presence of reactive allyl groups and the sulfonamide moiety. The allyl groups can undergo polymerization and cross-linking reactions, while the sulfonamide group can engage in nucleophilic substitution reactions . These properties make it a versatile compound in both synthetic and industrial applications.

Biological Activity

N,N-Diallyl-4-methylbenzenesulfonamide (CAS Number: 351447) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C13H17NO2SC_{13}H_{17}NO_2S and a molecular weight of approximately 253.34 g/mol. The compound features two allyl groups attached to the nitrogen atom of the sulfonamide structure, which enhances its reactivity compared to other sulfonamides.

Synthesis Methods:

  • Initial Reaction : The synthesis typically begins with the reaction of 4-methylbenzenesulfonyl chloride with diallylamine.
  • Reduction : The resulting nitro compound can be reduced to yield the amine form.
  • Microwave-Assisted Synthesis : This method can optimize yields and reduce reaction times significantly.

Antibacterial Properties

This compound has been studied for its potential antibacterial activity. The mechanism involves inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis, thus preventing bacterial growth and replication.

Table 1: Antibacterial Activity Comparison

CompoundInhibition Concentration (µg/mL)Mechanism of Action
This compound32Inhibition of dihydropteroate synthase
Sulfamethoxazole16Inhibition of dihydropteroate synthase
Trimethoprim8Inhibition of dihydrofolate reductase

Interaction with Proteins and Enzymes

Research indicates that this compound interacts with various proteins and enzymes, potentially influencing their activity. Notably, it may inhibit metabolic enzymes involved in cellular processes, suggesting applications in modulating signal transduction pathways and cell cycle control .

Case Studies

  • Heat Shock Protein Interaction : A study demonstrated that this compound affects the function of heat shock proteins, which are essential for protein folding under stress conditions. This interaction could have implications for diseases where protein misfolding is a factor.
  • Enzyme Inhibition : Experimental results showed that this compound significantly inhibited certain metabolic enzymes in vitro, indicating its potential as a therapeutic agent in metabolic disorders .

Research Findings

Recent studies have focused on the catalytic applications of this compound in organic synthesis, particularly in ring-closing metathesis reactions. It has been observed that this compound can serve as a diene substrate in reactions catalyzed by advanced Ru(II)-alkylidene complexes, achieving conversion rates exceeding 90% under optimized conditions .

Table 2: Catalytic Activity in Ring-Closing Metathesis

Catalyst TypeConversion Rate (%)Reaction Conditions
Hoveyda-Grubbs Catalyst96Refluxing dichloromethane
Grubbs Catalyst<40Room temperature

Properties

IUPAC Name

4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHMBXWZHCSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325916
Record name N,N-diallyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-72-4
Record name 50487-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 50487-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diallyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diallyl-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diallyl-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-diallyl-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diallyl-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-diallyl-4-methylbenzenesulfonamide
Reactant of Route 5
N,N-diallyl-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-diallyl-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.